Propanoic acid, 2-chloro-, 2-ethoxyethyl ester
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Overview
Description
Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is an organic compound with the molecular formula C7H13ClO3 It is an ester derivative of propanoic acid, where the hydrogen atom in the carboxyl group is replaced by a 2-ethoxyethyl group, and the alpha position of the propanoic acid is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The most common method for synthesizing propanoic acid, 2-chloro-, 2-ethoxyethyl ester involves the esterification of 2-chloropropanoic acid with 2-ethoxyethanol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
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Industrial Production Methods: : On an industrial scale, the synthesis of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors with acidic ion-exchange resins as catalysts. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : The chlorine atom in propanoic acid, 2-chloro-, 2-ethoxyethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium hydroxide, which can replace the chlorine atom with a hydroxyl group, forming 2-ethoxyethyl propanoate.
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Hydrolysis: : The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2-chloropropanoic acid and 2-ethoxyethanol. Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxyethyl group. Common oxidizing agents include potassium permanganate or chromium trioxide, which can convert the ethoxyethyl group to a carboxylic acid group.
Major Products Formed
2-Ethoxyethyl propanoate: Formed through nucleophilic substitution reactions.
2-Chloropropanoic acid and 2-ethoxyethanol: Formed through hydrolysis reactions.
Carboxylic acid derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, propanoic acid, 2-chloro-, 2-ethoxyethyl ester is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used to study the effects of ester derivatives on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of ester-containing drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including plasticizers, solvents, and coatings. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism by which propanoic acid, 2-chloro-, 2-ethoxyethyl ester exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In hydrolysis reactions, the ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or hydrolyzing agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloropropanoate: Similar in structure but with an ethyl group instead of a 2-ethoxyethyl group.
Methyl 2-chloropropanoate: Similar in structure but with a methyl group instead of a 2-ethoxyethyl group.
2-Chloropropanoic acid: The parent acid without the ester group.
Uniqueness
Propanoic acid, 2-chloro-, 2-ethoxyethyl ester is unique due to the presence of both a chlorine atom and a 2-ethoxyethyl group. This combination of functional groups imparts distinct chemical properties, such as increased reactivity in substitution reactions and specific solubility characteristics. These properties differentiate it from other similar compounds and make it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-ethoxyethyl 2-chloropropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3/c1-3-10-4-5-11-7(9)6(2)8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWVAHVZIOIFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475857 |
Source
|
Record name | Propanoic acid, 2-chloro-, 2-ethoxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70009-96-0 |
Source
|
Record name | Propanoic acid, 2-chloro-, 2-ethoxyethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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